Product packaging for 5-(2,3-Difluorophenyl)pyrimidin-2-amine(Cat. No.:)

5-(2,3-Difluorophenyl)pyrimidin-2-amine

Cat. No.: B13101841
M. Wt: 207.18 g/mol
InChI Key: XIMVIOHPEZLINO-UHFFFAOYSA-N
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Description

5-(2,3-Difluorophenyl)pyrimidin-2-amine is a fluorinated pyrimidine derivative of interest in medicinal chemistry and drug discovery research. The presence of the 2,3-difluorophenyl moiety and the pyrimidin-2-amine scaffold is common in compounds being investigated for their biological activity . Fluorinated aromatic rings are frequently incorporated into bioactive molecules to enhance properties such as metabolic stability, membrane permeability, and binding affinity . Researchers may explore this compound as a key synthetic intermediate or as a core scaffold for developing potential pharmaceuticals. This product is intended for research purposes by qualified laboratory personnel only. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Please consult the product's Certificate of Analysis for specific quality control data and handle all chemicals with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7F2N3 B13101841 5-(2,3-Difluorophenyl)pyrimidin-2-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H7F2N3

Molecular Weight

207.18 g/mol

IUPAC Name

5-(2,3-difluorophenyl)pyrimidin-2-amine

InChI

InChI=1S/C10H7F2N3/c11-8-3-1-2-7(9(8)12)6-4-14-10(13)15-5-6/h1-5H,(H2,13,14,15)

InChI Key

XIMVIOHPEZLINO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C2=CN=C(N=C2)N

Origin of Product

United States

Advanced Structural Characterization and Elucidation of 5 2,3 Difluorophenyl Pyrimidin 2 Amine

Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods are fundamental to verifying the molecular structure, confirming the presence of key functional groups, and establishing the connectivity of the atoms.

NMR spectroscopy provides precise information about the local chemical environment of hydrogen, carbon, and nitrogen atoms within the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrimidine (B1678525), phenyl, and amine protons. The two protons on the pyrimidine ring (H-4 and H-6) are chemically equivalent due to the free rotation around the C-C bond connecting the rings, and they would appear as a singlet. The amino (-NH₂) protons typically present as a broad singlet, the chemical shift of which is dependent on solvent and concentration. The three aromatic protons on the 2,3-difluorophenyl ring will exhibit a complex multiplet pattern due to proton-proton and proton-fluorine couplings.

¹³C NMR: The carbon NMR spectrum should display signals for all 10 carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the attached nitrogen and fluorine atoms. The carbons directly bonded to fluorine (C-2' and C-3') will appear as doublets due to one-bond carbon-fluorine coupling (¹JCF). The carbon atoms of the pyrimidine ring will have characteristic shifts, with C-2 (attached to two nitrogen atoms) being the most deshielded.

Table 1: Predicted NMR Spectroscopic Data for 5-(2,3-Difluorophenyl)pyrimidin-2-amine Predicted values are based on standard chemical shift increments and data from analogous structures.

NucleusPredicted Chemical Shift (δ, ppm)Multiplicity / CouplingAssignment
¹H~8.5sH-4, H-6 (Pyrimidine)
¹H~7.2-7.4mH-4', H-5', H-6' (Phenyl)
¹H~6.5 (broad)s-NH₂
¹³C~163sC-2 (Pyrimidine)
¹³C~158sC-4, C-6 (Pyrimidine)
¹³C~120sC-5 (Pyrimidine)
¹³C~150dd (¹JCF, ²JCF)C-2', C-3' (Phenyl)
¹³C~125-130mC-1', C-4', C-5', C-6' (Phenyl)

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to their vibrational frequencies. For this compound, the key vibrational modes would confirm its structural integrity. vandanapublications.com The spectrum is expected to be characterized by N-H stretching vibrations from the primary amine, C-H stretching from the aromatic rings, C=N and C=C stretching vibrations from the pyrimidine and phenyl rings, and strong C-F stretching bands. researchgate.net

Table 2: Characteristic IR and FT-IR Absorption Bands for this compound

Frequency Range (cm⁻¹)Vibration TypeFunctional Group
3300 - 3500N-H Stretching (symmetric & asymmetric)-NH₂ (Amine)
3000 - 3100C-H StretchingAromatic (C-H)
1620 - 1660N-H Bending (Scissoring)-NH₂ (Amine)
1500 - 1620C=N and C=C StretchingPyrimidine & Phenyl Rings
1100 - 1300C-F StretchingAryl-F

HRMS is a critical tool for determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high precision. This technique allows for the unambiguous confirmation of the molecular formula. lcms.cznih.gov For this compound, HRMS would verify the expected molecular formula of C₁₀H₇F₂N₃.

Table 3: High-Resolution Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₁₀H₇F₂N₃
Monoisotopic Mass207.0611 g/mol
Calculated m/z for [M+H]⁺208.0689

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination

Single-Crystal X-ray Diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. Although a specific crystal structure for this compound is not publicly available, an analysis would provide invaluable data. mdpi.com

Key structural information that would be elucidated includes:

Bond Lengths and Angles: Precise measurements of all covalent bonds and the angles between them, confirming the geometry of the pyrimidine and phenyl rings.

Torsion Angles: The dihedral angle between the planes of the pyrimidine and the difluorophenyl rings, which defines the molecule's conformation.

Intermolecular Interactions: The solid-state packing is likely dominated by hydrogen bonding. The amino group can act as a hydrogen bond donor, while the pyrimidine ring nitrogens can act as acceptors, potentially forming dimeric structures or extended networks, which are common motifs in related 2-aminopyrimidine (B69317) compounds. nih.gov

Crystal System and Space Group: Defines the symmetry and the arrangement of molecules within the unit cell of the crystal.

Vibrational and Electronic Spectroscopy for Advanced Structural Insights

Beyond routine IR, advanced vibrational and electronic spectroscopy can provide a deeper understanding of the molecule's properties.

Vibrational Spectroscopy: A detailed analysis, often aided by computational methods like Density Functional Theory (DFT), can assign specific vibrational modes (stretching, bending, twisting) to the observed IR and Raman peaks. physchemres.orgscirp.org This allows for a more complete characterization of the molecule's dynamic behavior and bonding characteristics.

Theoretical and Computational Chemistry Studies of 5 2,3 Difluorophenyl Pyrimidin 2 Amine

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic structure and properties of molecules. flapw.dearxiv.org By approximating the exchange-correlation energy, DFT methods provide a balance between accuracy and computational cost, making them suitable for studying complex molecular systems like 5-(2,3-Difluorophenyl)pyrimidin-2-amine. chemrxiv.orgpurdue.edu

Ground State Geometry Optimization and Electronic Structure Analysis

The initial step in computational analysis involves the optimization of the molecule's ground state geometry. This process determines the most stable three-dimensional arrangement of atoms by minimizing the total electronic energy. For this compound, this optimization reveals the precise bond lengths, bond angles, and dihedral angles that characterize its structure.

Table 1: Selected Optimized Geometrical Parameters for this compound (Theoretical)

ParameterBond/AngleValue (Å/°)
Bond LengthC-F (average)1.35
C-N (pyrimidine ring)1.33
C-C (inter-ring)1.48
Bond AngleF-C-C (difluorophenyl)119.5
C-N-C (pyrimidine ring)116.0
Dihedral AnglePhenyl-Pyrimidine35.0

Note: These values are representative and would be precisely determined in a specific DFT calculation.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a pivotal role in chemical reactions. irjweb.comaimspress.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. mdpi.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netajchem-a.com A smaller energy gap suggests higher reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrimidine (B1678525) ring and the amine group, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be distributed over the difluorophenyl ring, influenced by the electron-withdrawing fluorine atoms, making this region susceptible to nucleophilic attack.

Table 2: Calculated Frontier Molecular Orbital Energies and Related Parameters for this compound (Theoretical)

ParameterValue (eV)
HOMO Energy-6.5
LUMO Energy-1.8
HOMO-LUMO Gap (ΔE)4.7

Note: These values are illustrative and depend on the level of theory and basis set used in the calculation.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule, highlighting regions of positive and negative electrostatic potential. deeporigin.commdpi.com This map is invaluable for predicting how a molecule will interact with other charged or polar species. researchgate.netresearchgate.netnih.gov In an MEP map, regions of negative potential (typically colored red) indicate an excess of electrons and are prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack.

For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyrimidine ring and the fluorine atoms due to their high electronegativity. The hydrogen atoms of the amine group would exhibit a positive potential. This information is critical for understanding non-covalent interactions, such as hydrogen bonding, which are fundamental to protein-ligand binding. nih.gov

Reactivity Descriptors and Global Chemical Reactivity Indices

Global chemical reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. researchgate.netresearchgate.netscispace.com These indices include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

Electronegativity (χ) measures the tendency of a molecule to attract electrons.

Chemical Hardness (η) indicates the resistance to change in electron distribution. A lower hardness value suggests higher reactivity.

Global Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons.

Table 3: Global Chemical Reactivity Indices for this compound (Theoretical)

DescriptorFormulaValue (eV)
Electronegativity (χ)-(E_HOMO + E_LUMO)/24.15
Chemical Hardness (η)(E_LUMO - E_HOMO)/22.35
Global Electrophilicity Index (ω)χ²/2η3.66

Note: These values are calculated based on the theoretical HOMO and LUMO energies in Table 2.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are employed to study the behavior of molecules over time and their interactions with biological macromolecules. These techniques are essential in drug discovery for predicting how a potential drug molecule might bind to its target protein.

Protein-Ligand Interaction Prediction via Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, this compound) when bound to a receptor, typically a protein. nih.govsemanticscholar.orgyoutube.com This method is widely used to screen for potential drug candidates and to understand the molecular basis of their activity. nih.govrjptonline.org

In a docking simulation, the ligand is placed in the binding site of the protein, and various conformations and orientations are explored to find the one with the most favorable binding energy. The results of a docking study can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the protein-ligand complex. For this compound, its structural features, including hydrogen bond donors (the amine group) and acceptors (the pyrimidine nitrogens), as well as the aromatic rings, suggest it could form strong interactions with a variety of protein targets.

Table 4: Hypothetical Molecular Docking Results for this compound with a Kinase Target

ParameterValue
Binding Energy (kcal/mol)-8.5
Hydrogen Bond InteractionsAmine group with Asp145; Pyrimidine N with Lys33
Hydrophobic InteractionsDifluorophenyl ring with Phe80, Leu134

Note: This data is hypothetical and serves to illustrate the type of information obtained from a molecular docking study.

Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Analysis

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. nih.gov For this compound, MD simulations can provide critical insights into its conformational stability and the dynamics of its interactions with biological macromolecules, such as proteins or nucleic acids. While specific MD simulation data for this compound is not extensively available in public literature, the behavior of analogous compounds in simulations offers a predictive framework for its likely dynamics.

MD simulations on related pyrimidine derivatives often reveal that the molecule does not remain in a single, rigid conformation but instead explores a range of energetically accessible states. nih.gov The simulation tracks the trajectory of the molecule, allowing for the analysis of fluctuations in bond lengths, angles, and dihedral angles. A key aspect of the conformational analysis for this compound would be the rotational barrier around the C-C bond connecting the pyrimidine and the difluorophenyl rings. The fluorine substitutions on the phenyl ring are expected to influence this rotation due to steric and electronic effects.

The stability of different conformers can be assessed by monitoring the root-mean-square deviation (RMSD) of the atomic positions over the course of the simulation. A stable conformation will exhibit relatively small RMSD fluctuations around an average structure. For complexes with a target protein, MD simulations can also evaluate the stability of the binding pose predicted by molecular docking. mdpi.com The RMSD of the ligand within the binding site and the root-mean-square fluctuation (RMSF) of protein residues can indicate the stability of the interaction. mdpi.com For instance, studies on similar kinase inhibitors show that stable binding is often characterized by RMSD values of the ligand below 2.0 Å. mdpi.com

Table 1: Representative Parameters from MD Simulations of Analogous Pyrimidine Derivatives

ParameterTypical Value/ObservationSignificance
Ligand RMSD< 2.0 ÅIndicates a stable binding pose of the ligand within the protein's active site.
Protein RMSFLow for binding site residuesShows that key interacting residues maintain a stable conformation.
Intermolecular H-Bonds1-3 stable bondsHighlights key hydrogen bond interactions that anchor the ligand. mdpi.com
Conformational DihedralsSpecific range of anglesDefines the preferred orientation of the difluorophenyl ring relative to the pyrimidine core.

These simulations can also elucidate the role of solvent molecules, such as water, in mediating protein-ligand interactions.

In Silico Prediction of Molecular Interactions and Binding Modes

In silico methods, particularly molecular docking, are fundamental in predicting how a ligand like this compound might bind to a biological target, such as a protein kinase. mdpi.com Docking algorithms explore the conformational space of the ligand within the protein's binding site and score the different poses based on factors like steric complementarity and intermolecular interactions. nih.gov

For 2-aminopyrimidine (B69317) derivatives, a common binding motif within kinase active sites involves the formation of hydrogen bonds between the aminopyrimidine core and the hinge region of the kinase. mdpi.com Specifically, the amino group and one of the pyrimidine nitrogens can act as hydrogen bond donors and acceptors, respectively, to the backbone amide and carbonyl groups of hinge residues.

The 2,3-difluorophenyl moiety of the molecule likely occupies a hydrophobic pocket within the binding site. The fluorine atoms can modulate the electronic properties of the phenyl ring and may form specific interactions, such as halogen bonds or weak hydrogen bonds with protein residues. The precise orientation of this group is critical for achieving high binding affinity and selectivity.

Computational studies on analogous compounds have identified key interactions that are likely relevant for this compound. For example, docking studies of similar pyrimidine-based inhibitors into kinase domains frequently show interactions with conserved residues in the ATP-binding pocket.

Table 2: Predicted Molecular Interactions for a Representative Pyrimidine-Based Kinase Inhibitor

Interaction TypeLigand MoietyProtein Residue (Example)Predicted Distance (Å)
Hydrogen Bond2-amino groupHinge Region Backbone C=O~2.8 - 3.2
Hydrogen BondPyrimidine N1Hinge Region Backbone N-H~2.9 - 3.3
Hydrophobic InteractionDifluorophenyl ringHydrophobic Pocket (e.g., Leu, Val)~3.5 - 4.5
Pi-Pi StackingPhenyl RingAromatic Residue (e.g., Phe, Tyr)~3.4 - 5.0

Binding free energy calculations, using methods like MM/PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area), can be employed to rank different binding poses and predict the binding affinity of the compound. nih.gov These calculations consider van der Waals, electrostatic, and solvation energies to provide a more quantitative estimate of the interaction strength.

Structure Activity Relationship Sar Studies of Pyrimidin 2 Amine Scaffolds with Fluorinated Substituents

Influence of Fluoro-Substituents on the Phenyl Ring on Molecular Interactions

Research has shown that the presence of a difluorophenyl group can enhance the inhibitory activity of pyrimidine (B1678525) derivatives. nih.gov Fluorine's electron-withdrawing nature can alter the electronic properties of the aromatic ring, influencing π-stacking or other non-covalent interactions within the target protein's binding pocket. researchgate.net These interactions are crucial for the binding affinity of an inhibitor to its target kinase. mdpi.com For instance, in the development of inhibitors for Tropomyosin Receptor Kinase (Trk), substituting a pyrrolidine moiety with a 2,5-difluorophenyl group was found to significantly enhance the compound's activity. nih.gov This enhancement is attributed to the favorable interactions that the fluorine atoms make with the protein's active site.

The table below summarizes the effect of fluorine substitution on inhibitor potency from various studies.

Base ScaffoldSubstitutionTargetEffect on Potency
Pyrazolo[1,5-a]pyrimidine2,5-difluorophenyl at 5th positionTrkASignificant increase in inhibition
Pyrazolo[1,5-a]pyrimidineNitrile at 3rd, fluorine on pyrrolidine ringNTRK1Enhanced activity
Pyrido[2,3-d]pyrimidinePhenyl with fluorine atomVarious KinasesContributes to activity

Positional Effects of Fluorine Atoms on Pyrimidine Activity

The specific placement of fluorine atoms on the phenyl ring is a critical determinant of a compound's biological activity. The positional isomerism of fluorine can lead to substantial differences in binding affinity and efficacy. SAR studies on Trk inhibitors revealed that a fluorine atom at a specific position on a substituent was crucial for activity. nih.gov Shifting the fluorine's position on the benzene ring could alter the molecule's orientation and its interactions with the kinase. nih.gov

For example, studies on pyrazolo[1,5-a]pyrimidine analogs demonstrated that the introduction of a 2,5-difluorophenyl group significantly boosted Trk inhibition. nih.gov This suggests that the ortho and meta positions on the phenyl ring are key locations for fluorine substitution to achieve optimal interactions. The introduction of fluorine at different positions can have varying effects on the molecule's polarity and its ability to interact with specific amino acid residues, such as the gatekeeper residue in the kinase binding pocket. acs.orgnih.gov

The following table illustrates how the position of fluorine can impact inhibitory concentration.

Compound SeriesFluorine PositionTarget KinaseObserved Activity (IC50)
Pyrazolo[1,5-a]pyrimidine Analog2,5-difluoro on phenylTrkA, TrkB, TrkC< 1 nM nih.gov
Pyrazolo[1,5-a]pyrimidine AnalogFluorine at position 'X'TrkACrucial for activity nih.gov
Thiazolo[4,5-d]pyrimidine Analog4-fluorophenyl at N3N/AStructure confirmed, activity varies mdpi.com

Systematic Substituent Modifications on the Pyrimidine Core and their Research Implications

Systematic modifications to the pyrimidine core are a cornerstone of developing highly selective kinase inhibitors. acs.org The 2-aminopyrimidine (B69317) scaffold allows for substitutions at multiple positions, primarily C4, C5, and C6, which can be tailored to exploit differences in the ATP-binding sites of various kinases.

Research has demonstrated that modifying the C5 position, which is situated near the gatekeeper residue of the binding pocket, can impart improved kinome-wide selectivity. acs.org Pairing modifications at the C5 position (e.g., with H, Br, or cyclopropyl) with different side chains at the C2 and C4 positions allows for a "mixing and matching" approach to library design, enabling the exploration of a wide chemical space to identify inhibitors for understudied kinases. acs.org

Furthermore, the nature of the substituent at the C2 and C4 positions greatly influences the inhibition profile. For instance, incorporating a sulfonamide-bearing side chain at the C4 position resulted in compounds that inhibited a very narrow range of kinases. acs.org Similarly, a substituted pyrazole at the C2 position also led to aminopyrimidines with narrow inhibition profiles. acs.org Pyrimidine-based compounds, such as 2-aminopyrimidines and 2,4-diaminopyrimidines, are designed to form critical hydrogen bonds with amino acid residues in the hinge region of their target kinases. nih.gov

Modification PositionSubstituent TypeResearch Implication
C2Substituted pyrazoleNarrower, more selective inhibition profile acs.org
C4Sulfonamide-bearing side chainNarrowest inhibition profile acs.org
C5H, Br, CyclopropylModulates kinome-wide selectivity acs.org
C2, C4Various anilines, pyrazolesGeneration of diverse inhibitor libraries nih.gov

Computational Structure-Activity Relationship Approaches (e.g., QSAR, 3D-QSAR)

Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) and three-dimensional QSAR (3D-QSAR), are powerful tools for understanding the SAR of pyrimidine-based inhibitors and guiding the design of new, more potent compounds. nih.govresearchpublish.com These approaches build mathematical models that correlate the chemical structures of a series of compounds with their biological activities. researchpublish.comtandfonline.com

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are widely used. nih.govnih.gov These techniques generate 3D contour maps that visualize the regions around a molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity. researchgate.net

For example, a 3D-QSAR study on pyrimidine derivatives might reveal that a bulky, electropositive substituent is favored at the C4 position, while an electronegative group is preferred on the C5-phenyl ring to enhance activity. These models are statistically validated using parameters like the cross-validated correlation coefficient (q²) and the conventional correlation coefficient (r²), where values greater than 0.5 and 0.7, respectively, indicate a good predictive model. nih.gov The insights gained from these computational studies, often combined with molecular docking, help rationalize experimental findings and provide clear guidelines for the rational design and optimization of novel inhibitors. nih.govresearchgate.net

QSAR Study TypeKey Findings/Model StatisticsApplication
CoMFAq² = 0.765, r² = 0.980. Steric (58.2%) and electrostatic (41.8%) fields are important. nih.govDesign of mIDH1 inhibitors
CoMSIAq² = 0.770, r² = 0.997. nih.govDesign of mIDH1 inhibitors
3D-QSAR/DockingRed contours near C2 of a ring indicate need for electronegative groups. Optimization of FAK inhibitors
CoMFA/CoMSIACoMFA q² = 0.663; CoMSIA q² = 0.730. Good predictability for ALK inhibitors. researchgate.netDesign of second-generation ALK inhibitors

Mechanistic Investigations of 5 2,3 Difluorophenyl Pyrimidin 2 Amine in in Vitro Biological Systems

Exploration of Molecular Targets and Pathways

In vitro investigations into 5-(2,3-Difluorophenyl)pyrimidin-2-amine and its structural analogs focus on identifying specific molecular targets and the pathways they modulate. The inherent chemical properties of the 2-aminopyrimidine (B69317) core, featuring a characteristic hydrogen bond donor-acceptor-donor pattern, make it an effective hinge-binding motif for many enzymes, particularly protein kinases.

Enzyme Inhibition Mechanisms (e.g., Kinases, Methyltransferases)

The 2-aminopyrimidine scaffold is a prominent feature in a multitude of enzyme inhibitors, with protein kinases being the most extensively studied target class. nih.gov These compounds typically function as ATP-competitive inhibitors by occupying the adenine-binding pocket of the kinase. The pyrimidine (B1678525) core forms key hydrogen bonds with the backbone amide residues of the kinase hinge region, a critical interaction for potent inhibition. nih.gov

Research into structurally related compounds has demonstrated potent inhibitory activity against a diverse range of kinases. For example, various 2-aminopyrimidine derivatives have been identified as potent inhibitors of Mer/c-Met, mdpi.com Fibroblast Growth Factor Receptor 4 (FGFR4), nih.gov Tropomyosin receptor kinase A (TRKA), researchgate.net and Aurora Kinases. nih.govacs.org One study on dual Mer/c-Met inhibitors reported a 2-aminopyrimidine derivative featuring a 3,5-difluorophenyl group that exhibited an IC₅₀ value of 1.7 nM against Mer kinase. mdpi.com Another series of 2-aminopyrimidine derivatives was developed as highly selective FGFR4 inhibitors, with the lead compound showing an IC₅₀ value of 2.6 nM. nih.gov

Derivative ClassTarget KinaseIC₅₀ (nM)
Aminopyrimidine DerivativeMer1.7
2-Aminopyrimidine DerivativeFGFR42.6
Aminopyrimidine DerivativeTRKA53
Pyrimidine-Diamine DerivativeAurora A-

Beyond kinases, the 2-aminopyrimidine scaffold has also been investigated for its inhibitory effects on other enzyme classes. Studies have identified 2-aminopyrimidine derivatives as effective inhibitors of β-glucuronidase, an enzyme linked to various pathological conditions. nih.govmdpi.comsemanticscholar.org In one such study, a synthesized derivative demonstrated an IC₅₀ value of 2.8 µM, showing significantly higher potency than the standard inhibitor, D-saccharic acid 1,4-lactone (IC₅₀ = 45.75 µM). nih.govsemanticscholar.org

DerivativeTarget EnzymeIC₅₀ (µM)
2-Aminopyrimidine Derivative 24 β-Glucuronidase2.8 ± 0.10
2-Aminopyrimidine Derivative 8 β-Glucuronidase72.0 ± 6.20
2-Aminopyrimidine Derivative 9 β-Glucuronidase126.43 ± 6.16
D-saccharic acid 1,4-lactone (Standard)β-Glucuronidase45.75 ± 2.16

There is limited published research specifically detailing the activity of this compound or its close analogs against methyltransferases.

Receptor Modulation Mechanisms

The versatility of the 2-aminopyrimidine scaffold extends to the modulation of cell surface receptors. Research has demonstrated that this chemical class can serve as a basis for the development of potent and selective receptor ligands.

A notable example is the development of a series of 2-aminopyrimidine derivatives as antagonists for the histamine (B1213489) H4 receptor (H4R), a target for inflammatory and pain conditions. nih.gov Starting from a hit identified through high-throughput screening, structure-activity relationship (SAR) studies led to the optimization of potency. The research highlighted a compound, 4-[2-amino-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]benzonitrile, which was potent in vitro and demonstrated anti-inflammatory and antinociceptive activity in animal models, supporting the potential of H4R antagonists in therapeutic applications. nih.gov This work confirms that the 2-aminopyrimidine core can be effectively utilized to generate ligands that modulate receptor function. nih.gov

Cellular Pathway Interrogation (In Vitro)

To understand the biological consequences of target engagement, in vitro cellular assays are employed. These studies bridge the gap between molecular interactions and cellular responses, providing insights into the compound's functional effects.

Assays for Modulation of Specific Cellular Processes (e.g., Biofilm Formation)

Bacterial biofilm formation is a critical cellular process that contributes to antibiotic resistance and chronic infections. nih.gov The 2-aminopyrimidine (2-AP) scaffold has been identified as a novel modulator of this process. nih.govrsc.org

In a comprehensive study, a library of substituted 2-AP derivatives was screened for its ability to inhibit biofilm formation across various bacterial strains. nih.gov The activity was quantified using a crystal violet staining assay to measure the adhered biofilm biomass. Several derivatives were found to inhibit biofilm formation, particularly in Gram-positive strains like methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-sensitive Staphylococcus aureus (MSSA). nih.gov Notably, some of these compounds were also able to suppress MRSA's resistance to conventional antibiotics. nih.govrsc.org

CompoundTarget StrainBiofilm Inhibition IC₅₀ (µM)
10 (2-AP amide derivative)MRSA84
10 (2-AP amide derivative)MSSA128
10 (2-AP amide derivative)P. aeruginosa200
37 (2-AP-aryl derivative)MSSA114

These findings, along with other studies on related quinazoline (B50416) and pyrimidine structures, establish the potential for this class of compounds to interfere with the complex process of biofilm development. nih.gov

Cell-Free Mechanistic Studies to Elucidate Mode of Action

Cell-free assays are fundamental to elucidating a compound's direct mode of action, as they isolate the target molecule from confounding cellular factors. The enzyme inhibition assays discussed previously (Section 6.1.1) are primary examples of cell-free mechanistic studies.

For instance, kinase activity is often measured using fluorescence resonance energy transfer (FRET)-based biochemical assays, such as the Z′-Lyte™ assay. nih.gov This system uses purified kinase, a specific peptide substrate, and ATP to measure phosphorylation directly. By introducing an inhibitor like a 2-aminopyrimidine derivative, a dose-dependent decrease in signal can be observed, allowing for the precise calculation of an IC₅₀ value. nih.gov Such assays confirm that the compound directly inhibits the enzyme's catalytic activity and can help determine the mechanism of inhibition (e.g., ATP-competitive). Similarly, the in vitro β-glucuronidase inhibition assay uses the purified enzyme to directly assess the inhibitory potential of test compounds. nih.gov These cell-free studies are indispensable for confirming the molecular target and understanding the fundamental mechanism of action.

Insights from Ligand-Target Co-crystallography for Related Pyrimidine Derivatives

While a specific co-crystal structure for this compound is not available in the public domain, X-ray crystallography and molecular modeling studies of structurally related pyrimidine derivatives provide significant insights into their binding modes.

The most conserved interaction for 2-aminopyrimidine-based kinase inhibitors is the formation of one or two hydrogen bonds between the exocyclic amine (N-2) and the pyrimidine ring nitrogen (N-1 or N-3) with the backbone of the kinase hinge region. nih.gov This bidentate interaction mimics the binding of the adenine (B156593) base of ATP and is a cornerstone of the scaffold's inhibitory activity.

Co-crystal structures of various pyrazolopyrimidine and pyrrolopyrimidine derivatives bound to kinases like EGFR and TrKA confirm this binding paradigm. researchgate.netnih.govmdpi.com In these structures, the pyrimidine-containing core is positioned deep within the ATP-binding pocket, making direct contact with key hinge residues such as methionine. nih.gov The substituent at the 5-position of the pyrimidine ring, analogous to the 2,3-difluorophenyl group, typically extends into a more solvent-exposed region or a hydrophobic back pocket, where it can form additional interactions that enhance potency and determine selectivity. nih.gov

Molecular docking studies further support these findings. Simulations of 2-aminopyrimidine derivatives in the active sites of β-glucuronidase and kinases like BRD4 have successfully predicted binding orientations. nih.govnih.gov For BRD4, docking predicted a key hydrogen bond with asparagine 140 and hydrophobic interactions with proline 82 and tyrosine 97, guiding further compound design. nih.gov These structural studies are invaluable for understanding structure-activity relationships and for the rational design of new, more potent, and selective inhibitors based on the 2-aminopyrimidine scaffold.

Advanced Research Avenues and Future Directions for 5 2,3 Difluorophenyl Pyrimidin 2 Amine

Development of Chemical Probes for Biological Systems

Chemical probes are small molecules used to study and manipulate biological systems. The development of 5-(2,3-Difluorophenyl)pyrimidin-2-amine into a chemical probe could provide invaluable tools for target identification and validation. Future research in this area could focus on several key modifications:

Fluorogenic Labeling: The pyrimidine (B1678525) or phenyl ring could be functionalized with a fluorophore. This would allow for the visualization of the compound's distribution within cells and tissues, providing insights into its pharmacokinetic and pharmacodynamic properties.

Photoaffinity Labeling: Introduction of a photoreactive group, such as an azide (B81097) or diazirine, would enable the formation of a covalent bond with its biological target upon photoactivation. This is a powerful technique for irreversibly labeling and subsequently identifying the protein targets of a compound.

Biotinylation: Attaching a biotin (B1667282) tag would allow for the affinity-based purification of the compound's binding partners from complex biological mixtures. This approach is instrumental in proteomics-based target discovery.

The design of such probes would require careful consideration of the point of attachment to minimize disruption of the compound's native biological activity. The difluorophenyl group, for instance, is often crucial for binding interactions, suggesting that modifications should be directed towards less critical positions on the pyrimidine core.

Integration with Fragment-Based and De Novo Design Strategies

Fragment-based drug discovery (FBDD) and de novo design are powerful computational and experimental strategies for the rational design of novel therapeutics. nih.govkuleuven.be this compound is well-suited for integration into these workflows.

Fragment-Based Approaches: In FBDD, small molecular fragments are screened for weak binding to a biological target, and promising hits are then optimized into more potent leads. mdpi.com The this compound structure can be conceptually deconstructed into two key fragments: the 2-aminopyrimidine (B69317) core and the 2,3-difluorophenyl group.

Fragment Growing: If the 2-aminopyrimidine fragment is identified as a binder, the 2,3-difluorophenyl group can be considered a "growth vector" from the core. Future design efforts could explore alternative substitutions at the 5-position of the pyrimidine ring to optimize interactions with the target protein.

Fragment Linking: If the 2,3-difluorophenyl fragment and another fragment binding in a proximal pocket are identified, the pyrimidine core could serve as a linker to connect them, creating a more potent molecule. mdpi.com

Table 1: Fragment-Based Design Strategies
StrategyDescriptionApplication to this compound
Fragment ScreeningScreening libraries of low molecular weight compounds to identify binders to a target.The 2-aminopyrimidine or difluorophenyl moieties could be part of a fragment library.
Fragment GrowingElaborating a fragment hit to increase its affinity and potency.Modifying the difluorophenyl group or adding substituents to the pyrimidine ring.
Fragment LinkingConnecting two or more fragments that bind to adjacent sites on a target.Using the pyrimidine core to link a difluorophenyl fragment with another identified fragment.

De Novo Design: De novo design algorithms aim to generate novel molecular structures from scratch that fit a target's binding site. These methods can use the 2-aminopyrimidine scaffold as a starting point, exploring a vast chemical space for optimal substitutions at various positions. The difluorophenyl group's specific substitution pattern provides a valuable data point for training these algorithms on the types of interactions favored by a particular target.

Exploration of Novel Synthetic Methodologies for Fluorinated Pyrimidines

The synthesis of fluorinated aromatic compounds, including pyrimidines, can be challenging. Future research will likely focus on developing more efficient, scalable, and environmentally friendly synthetic routes.

Recent advances in organic synthesis offer several promising avenues:

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, are powerful methods for forming the carbon-carbon bond between the pyrimidine and the difluorophenyl ring. mdpi.com The development of new catalysts and reaction conditions could improve yields and substrate scope.

C-H Activation: Direct C-H activation of the pyrimidine ring followed by arylation is an increasingly attractive strategy that avoids the need for pre-functionalized starting materials, making the synthesis more atom-economical.

Flow Chemistry: Continuous flow synthesis can offer improved safety, efficiency, and scalability for the production of fluorinated pyrimidines. This technology allows for precise control over reaction parameters, which can be critical for challenging fluorination or coupling steps.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times and improve yields for the synthesis of pyrimidine derivatives. researchgate.net

Table 2: Synthetic Methodologies for Fluorinated Pyrimidines
MethodologyDescriptionPotential Advantages
Palladium-Catalyzed Cross-CouplingFormation of C-C or C-N bonds using a palladium catalyst.High efficiency and functional group tolerance.
Direct C-H ArylationDirect formation of an aryl-heteroaryl bond without pre-functionalization.Increased atom economy and fewer synthetic steps.
Flow ChemistryPerforming reactions in a continuous flowing stream.Improved safety, scalability, and control.
Microwave-Assisted SynthesisUsing microwave energy to heat reactions.Reduced reaction times and often higher yields. researchgate.net

Application of Artificial Intelligence and Machine Learning in Pyrimidine Research and Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling rapid and accurate prediction of molecular properties and the generation of novel drug candidates. rsc.orgaurigeneservices.com

Future applications of AI/ML in the context of this compound and related compounds include:

Predictive Modeling: ML models can be trained on large datasets of pyrimidine derivatives to predict various properties, including:

Bioactivity: Predicting the inhibitory activity against specific targets, such as protein kinases. springernature.com

ADMET Properties: Forecasting Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles to identify candidates with favorable drug-like properties early in the discovery process. greenstonebio.comstanford.edu

Selectivity: Predicting the selectivity of a compound against a panel of related targets to minimize off-target effects.

Generative Models: Deep learning-based generative models can design novel pyrimidine derivatives with desired properties. nih.gov These models can explore vast chemical spaces to propose new molecules that are optimized for potency, selectivity, and favorable ADMET characteristics. For instance, a generative model could be tasked with designing analogs of this compound with improved solubility while maintaining high target affinity.

Synthesis Planning: AI tools can assist in devising synthetic routes for novel pyrimidine derivatives. By analyzing known reactions, these tools can propose step-by-step synthetic pathways, potentially identifying more efficient or novel routes.

The integration of these computational approaches with experimental validation will undoubtedly accelerate the discovery and development of next-generation therapeutics based on the fluorinated pyrimidine scaffold. rsc.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.